
3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfonyl group and a p-tolyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole typically involves the reaction of p-tolylhydrazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
Step 1:
p-Tolylhydrazine reacts with ethylsulfonyl chloride in the presence of triethylamine.Step 2: The reaction mixture is stirred at low temperatures (0-5°C) for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
For industrial-scale production, the process is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-4-(p-tolyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(m-tolyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(o-tolyl)-1H-pyrazole
Uniqueness
3-(Ethylsulfonyl)-4-(p-tolyl)-1H-pyrazole is unique due to the specific positioning of the ethylsulfonyl and p-tolyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)12-11(8-13-14-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
LQUVYMOPZGFLHT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


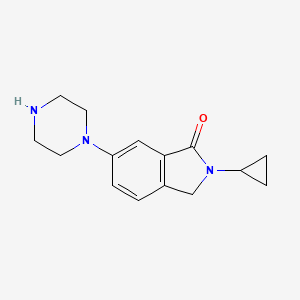
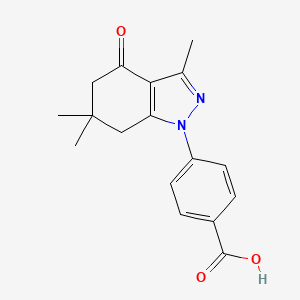
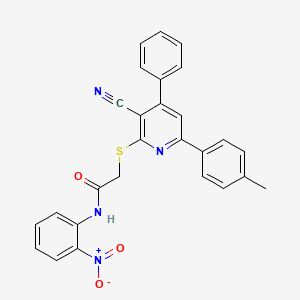
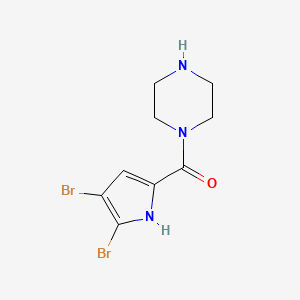

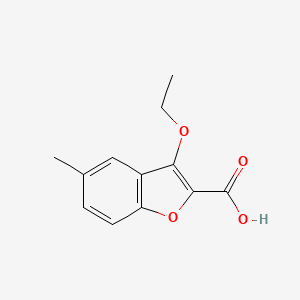
![4-Chloro-2-cyclohexylbenzofuro[3,2-d]pyrimidine](/img/structure/B11776499.png)

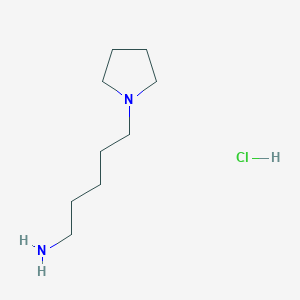
![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)
![4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11776517.png)
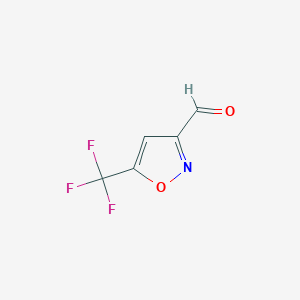
![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)
